9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution with Piperazine: The purine core is then reacted with piperazine under basic conditions to introduce the piperazine ring.
Introduction of the Pyrimidine Ring: The piperazine-substituted purine is further reacted with a pyrimidine derivative, often under acidic or basic conditions, to form the desired compound.
Morpholine Substitution: Finally, the pyrimidine ring is substituted with morpholine using appropriate reagents and conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
Scientific Research Applications
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: This compound is unique due to its specific substitution pattern and the presence of both piperazine and morpholine moieties.
6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: Similar structure but lacks the methyl group at the 9-position.
9-methyl-6-{4-[2-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine: Similar structure but lacks the morpholine moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23N9O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H23N9O/c1-24-13-22-15-16(24)20-12-21-17(15)26-6-4-25(5-7-26)14-2-3-19-18(23-14)27-8-10-28-11-9-27/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
OYNFEAKKCWUSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
Origin of Product |
United States |
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